molecular formula C19H18N2O5 B5025371 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5025371
M. Wt: 354.4 g/mol
InChI Key: CQUYHQQHEAJYFO-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole group, a methoxyphenyl group, and a pyrrolidine-2,5-dione core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Pyrrolidine-2,5-dione Core: This can be synthesized through cyclization reactions involving amines and anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzodioxole or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
  • 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

The unique combination of the benzodioxole, methoxyphenyl, and pyrrolidine-2,5-dione groups in 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-14-5-3-13(4-6-14)21-18(22)9-15(19(21)23)20-10-12-2-7-16-17(8-12)26-11-25-16/h2-8,15,20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUYHQQHEAJYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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